molecular formula C8H10N4O2 B6300821 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile CAS No. 2098581-80-5

2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile

Cat. No. B6300821
CAS RN: 2098581-80-5
M. Wt: 194.19 g/mol
InChI Key: YCNQFZYTSXTNFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The regioselective introduction of nitro groups in pyrazoles, containing a furazanyl substituent at position 3 (5) was investigated .


Molecular Structure Analysis

The structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of upmost relevance . Based on the bond length distribution in pyrazole ring, delocalization in molecule 3 largely involved the N (4) and C (5) atoms, as well as the nitro group .


Chemical Reactions Analysis

The cyclocondensation of acetylenic ketones 63 on methylhydrazine or aryl hydrazines 64 in ethanol, which provides two difficultly separable regioisomeric pyrazoles 65 and 66 .

properties

IUPAC Name

2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-6-7(12(13)14)4-11(10-6)8(2,3)5-9/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNQFZYTSXTNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile

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